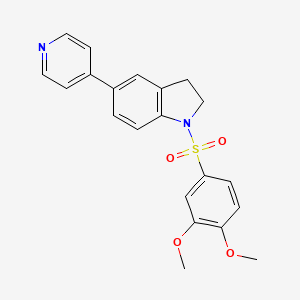

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

Description

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a synthetic organic compound featuring a hybrid scaffold combining an indoline core, a 3,4-dimethoxyphenyl sulfonyl group, and a pyridin-4-yl substituent. The pyridine ring contributes to hydrogen bonding and coordination capabilities.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-26-20-6-4-18(14-21(20)27-2)28(24,25)23-12-9-17-13-16(3-5-19(17)23)15-7-10-22-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHKCJWWOQRPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common approach is the sulfonylation of 3,4-dimethoxyaniline followed by cyclization to form the indoline ring. The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 3,4-Dimethoxyphenyl Moieties

Verapamil ()

Verapamil, a calcium channel blocker, contains two 3,4-dimethoxyphenyl groups but lacks the sulfonyl and pyridine moieties. Its dimethoxyphenyl groups enhance membrane permeability and receptor binding. The pyridine ring could enable interactions with enzymes or metal ions, diverging from verapamil’s mechanism .

Lignin Model Compounds ()

Dimeric lignin models with 3,4-dimethoxyphenyl groups (e.g., compounds 2 and 3 ) undergo β-O-4 bond cleavage under alkaline conditions. The target compound’s sulfonyl group replaces the labile ether linkage, likely improving resistance to hydrolysis. This structural difference suggests enhanced stability in biological or industrial environments compared to lignin derivatives .

Triazole Derivatives ()

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids share the 3,4-dimethoxyphenyl group but incorporate a triazole-thioether scaffold. The target compound’s indoline-sulfonyl core may confer distinct electronic properties (e.g., stronger electron-withdrawing effects) and altered toxicity profiles. Computational toxicity predictions (e.g., GUSAR-online) used for triazoles could be applied to the target compound, though sulfonyl groups often reduce acute toxicity compared to thioethers .

Pyridine-Containing Compounds

4-Aminopyridine ()

4-Aminopyridine, a potassium channel blocker, highlights the pharmacological relevance of pyridine. The target compound’s pyridin-4-yl group may facilitate similar ion channel interactions, but the sulfonyl and dimethoxyphenyl groups could modulate specificity. For instance, steric hindrance from the indoline scaffold might limit access to channels targeted by 4-aminopyridine .

Obidoxime ()

Obidoxime’s pyridinium oxime groups enable reactivation of acetylcholinesterase.

Sulfonyl-Containing Compounds

The 3,4-dimethoxyphenyl sulfonyl group in the target compound likely improves water solubility compared to non-polar analogs while maintaining aromatic interactions critical for target engagement.

Key Comparative Data

Research Implications and Gaps

- Spectroscopic Analysis : DFT methods (as applied to veratrole and pyrazole derivatives in ) could elucidate the target compound’s UV-Vis and NMR profiles, aiding characterization .

- Synthetic Routes : Lessons from triazole synthesis () may inform scalable production, though sulfonylation steps require optimization .

- Stability Studies : Comparative alkaline stability testing with lignin models is warranted to validate resistance to cleavage .

Biological Activity

1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyridinyl group at the 4-position of the indoline moiety, along with a sulfonyl group attached to a dimethoxyphenyl ring. This specific arrangement is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Escherichia coli | 0.75 µg/mL |

The mode of action appears to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, particularly targeting the InhA enzyme in Mycobacterium tuberculosis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation.

Table 2: Anticancer Activity Data

The compound's anticancer effects are attributed to its ability to disrupt microtubule formation and induce DNA damage, leading to cell cycle arrest and subsequent apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in both in vitro and in vivo settings:

- Study on Lung Cancer Cells : A study involving A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM. Mechanistic studies revealed that apoptosis was mediated through the activation of caspase pathways .

- In Vitro Evaluation Against Mycobacterium tuberculosis : Another study reported that this compound effectively inhibited the growth of Mycobacterium tuberculosis with an MIC of 0.5 µg/mL. The research suggested that the compound's sulfonyl group plays a crucial role in enhancing its antimicrobial activity by stabilizing interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.